1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
“1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2・2HCl and a molecular weight of 295.22 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a 3-fluoro-2-methylbenzyl group .Scientific Research Applications
Conformational Analysis and Structural Properties
The conformational analysis of similar compounds to 1-(3-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has been a subject of research. For example, Ribet et al. (2005) synthesized and characterized {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, focusing on the conformation of the piperidin ring. This study contributes to understanding the structural properties and stability of such compounds (Ribet et al., 2005).
Reaction Kinetics and Solvent Effects
Studies have also been conducted on the kinetics of reactions involving piperidine compounds. Nudelman et al. (1986) investigated the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine, revealing insights into the solvent effects on such reactions (Nudelman et al., 1986).
Pharmacokinetics and Drug Development
Research into the pharmacokinetics of compounds structurally related to this compound has been extensive. Teffera et al. (2013) studied the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insights into the systemic clearance and stability of such compounds in vivo (Teffera et al., 2013).
Synthesis and Applications in Medicinal Chemistry
The synthesis and applications in medicinal chemistry of compounds similar to this compound have been a focus of several studies. Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).
Chemical and Physical Properties
Investigations into the chemical and physical properties of related piperidine compounds have been carried out. For instance, Mancini et al. (1999) studied the solvent effects on aromatic nucleophilic substitution reactions involving piperidine, providing valuable information on the chemical behavior of these compounds (Mancini et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
1-[(3-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-11(3-2-4-13(10)14)9-16-7-5-12(15)6-8-16;;/h2-4,12H,5-9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJMQCCJMZWKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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